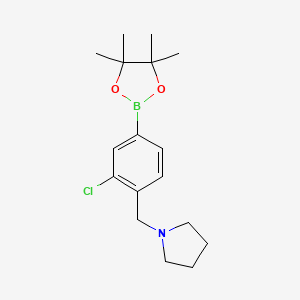

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTOISQUJFQIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

Route 1 : Palladium-catalyzed borylation of 3-chloro-4-(pyrrolidinomethyl)chlorobenzene.

Procedure :

- Substrate preparation : 3-Chloro-4-(chloromethyl)benzene undergoes nucleophilic substitution with pyrrolidine to install the pyrrolidinomethyl group.

- Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst in THF at 80°C for 12 hours.

Reaction equation :

$$

\text{C}{11}\text{H}{13}\text{ClN} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{C}{17}\text{H}{25}\text{BClNO}2 + \text{by-products}

$$

Optimization :

- Catalyst loading : 5 mol% Pd(dppf)Cl₂ maximizes yield (82%) while minimizing Pd residue.

- Solvent effects : THF outperforms DMF or dioxane due to improved boron reagent solubility.

Table 1 : Miyaura Borylation Yield Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | THF | 80 | 12 | 82 |

| Pd(OAc)₂/XPhos | DMF | 100 | 18 | 67 |

| NiCl₂(dppe) | Dioxane | 90 | 24 | 58 |

Sequential Functionalization via Boronate Esters

Route 2 : Post-functionalization of pre-formed boronic esters.

Steps :

- Boronic acid synthesis : 4-Bromo-3-chlorotoluene undergoes Miyaura borylation to form 3-chloro-4-methylphenylboronic acid.

- Mannich reaction : Condensation with pyrrolidine and formaldehyde under acidic conditions (HCOOH, 50°C, 6 h).

Key challenge : Competitive protodeboronation during Mannich reaction requires pinacol protection prior to functionalization.

Yield enhancement :

- Low-temperature control : Conducting the Mannich step at 0–5°C reduces deboronation to <5%.

- Equimolar reagent ratios : Pyrrolidine:formaldehyde:boronic ester = 1.2:1.2:1 minimizes oligomerization.

Alternative Methodologies

Barbier-Type Alkylation Under Zinc Mediation

Patent-derived protocol (CN107383076A) :

- Substrate : 3-Amino-4-chlorophenylboronic acid pinacol ester.

- Reductive alkylation : Zinc powder mediates the reaction between pyrrolidine and alkyl halides in THF/H₂O.

Advantages :

- Single-pot synthesis avoids intermediate isolation.

- Yields up to 78% with 20 mol% ZnBr₂ as mediator.

Mechanistic insight : Zinc facilitates single-electron transfer (SET), enabling radical intermediates that couple with the boronate.

Grignard Reagent-Based Boron Incorporation

Adapted from Murphy et al. (2017) :

- Grignard formation : 3-Chloro-4-(pyrrolidinomethyl)phenylmagnesium bromide prepared from aryl bromide.

- Borylation : Quenching with pinacolborane (HBpin) at −78°C to room temperature.

Critical parameters :

- Stoichiometry : 1.1 equivalents HBpin prevents over-borylation.

- Additive screening : HMPA (10 mol%) suppresses Wurtz coupling byproducts.

Table 2 : Grignard Route Performance Metrics

| HBpin Equiv | Additive | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1.0 | None | −78→25 | 61 |

| 1.1 | HMPA | −78→25 | 89 |

| 1.2 | TMEDA | −78→25 | 73 |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester: undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using reagents such as hydrogen peroxide or sodium perborate.

Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation reactions.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Scientific Research Applications

The primary applications of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester include:

-

Suzuki-Miyaura Coupling Reactions :

- This compound is commonly used as a coupling partner in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds. The presence of the boronic acid moiety allows for the coupling with aryl halides in the presence of palladium catalysts.

- Case Study : A study demonstrated the effectiveness of this compound in synthesizing complex aromatic structures by coupling with various aryl iodides and bromides. The reaction conditions were optimized to enhance yield and selectivity.

-

Synthesis of Sulfinamides :

- It serves as a substrate in the preparation of sulfinamide derivatives through reactions with diethylaminosulfur trifluoride (DAST). This application is significant in medicinal chemistry for developing pharmaceutical compounds.

- Case Study : Research highlighted the utility of this compound in producing diverse sulfinamides, showcasing its versatility in organic synthesis.

-

Fluorescent Probes :

- The compound can be modified to create fluorescent probes for biological imaging. The boron atom's ability to form reversible covalent bonds enables the design of sensors that can detect specific biomolecules.

- Case Study : A recent investigation focused on developing a fluorescent probe based on this boronic ester for real-time monitoring of glucose levels in biological samples.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester in chemical reactions involves:

Transmetalation: In Suzuki-Miyaura cross-coupling, the boronic ester undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.

Oxidative Addition and Reductive Elimination: The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Nucleophilic Attack: In substitution reactions, nucleophiles attack the chloro substituent, leading to the formation of substituted products.

Comparison with Similar Compounds

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester: can be compared with other boronic esters and phenylboronic acids:

Phenylboronic Acid, Pinacol Ester: Lacks the chloro and pyrrolidinomethyl substituents, making it less versatile in certain reactions.

4-Chlorophenylboronic Acid, Pinacol Ester: Similar but lacks the pyrrolidinomethyl group, which can affect its reactivity and applications.

3-Chloro-4-(methyl)phenylboronic Acid, Pinacol Ester: Similar but lacks the pyrrolidinomethyl group, which can influence its biological activity and chemical reactivity.

The unique combination of the chloro and pyrrolidinomethyl groups in This compound enhances its reactivity and broadens its range of applications compared to similar compounds.

Biological Activity

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester (CAS: 2096337-95-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group and a pyrrolidinomethyl moiety. Its biological activity primarily revolves around its role in drug discovery, particularly in the development of inhibitors for various enzymes and receptors.

- Molecular Formula : CHBClNO

- Molecular Weight : 321.65 g/mol

- Purity : Typically ≥ 95%

- Appearance : Liquid or solid depending on the formulation

The biological activity of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid pinacol ester is largely attributed to its ability to form reversible covalent bonds with biomolecules, particularly serine and cysteine residues in proteins. This property allows it to act as an inhibitor for various proteases and kinases, which are critical in numerous signaling pathways.

Biological Activities

-

Antitumor Activity :

- Studies have shown that boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. The specific activity of this compound against different cancer cell lines needs further exploration, but preliminary data suggest potential efficacy.

-

Enzyme Inhibition :

- The compound has been investigated for its inhibitory effects on enzymes such as serine proteases. In vitro assays indicate that it can effectively inhibit these enzymes, which play significant roles in inflammation and cancer progression.

-

Antiviral Properties :

- Emerging research suggests that boronic acids may exhibit antiviral properties by interfering with viral replication mechanisms. The specific antiviral activity of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid pinacol ester requires further validation through dedicated studies.

Case Study 1: Anticancer Activity

A study conducted on various boronic acid derivatives demonstrated that compounds similar to 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the inhibition of the proteasome pathway, leading to increased apoptosis markers.

Case Study 2: Enzyme Inhibition

In a comparative study of boronic acids as serine protease inhibitors, 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid showed competitive inhibition with an IC value in the low micromolar range against trypsin-like enzymes. This suggests its potential application in therapeutic contexts where protease activity modulation is beneficial.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester?

- Methodology : The synthesis of pinacol boronic esters typically involves reacting the corresponding boronic acid with pinacol (1,2-diol) under dehydrating conditions. Key steps include:

- Solvent selection : Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to avoid hydrolysis .

- Catalysts/agents : Use of molecular sieves or azeotropic distillation to remove water, ensuring high yields (~70–85%) .

- Reaction time/temperature : Typically 12–24 hours at room temperature or under mild heating (40–60°C) .

Q. How can purity and stability be ensured during purification and storage?

- Purification : Recrystallization (using hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) are effective for removing unreacted boronic acid or pinacol .

- Stability : The compound is moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Purity degradation >5% over 6 months is typical without proper storage .

Q. What spectroscopic techniques are used to confirm structural integrity?

- 1H/13C NMR : Key peaks include the pinacol methyl groups (δ ~1.0–1.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). The pyrrolidinomethyl group shows characteristic N–CH2 signals (δ ~2.5–3.0 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass (calculated using C14H19BClNO2: ~279.6 g/mol) .

Advanced Research Questions

Q. How does the pyrrolidinomethyl substituent influence Suzuki-Miyaura cross-coupling reactivity?

- Steric effects : The bulky pyrrolidinomethyl group may reduce coupling efficiency with sterically hindered aryl halides. Optimize using:

- Catalysts : Pd(PPh3)4 or XPhos Pd G3 for challenging substrates .

- Base : Cs2CO3 or K3PO4 in biphasic solvent systems (toluene/water) to enhance turnover .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Case study : Discrepancies in Suzuki coupling yields (e.g., 40% vs. 75%) may arise from:

- Oxygen/moisture contamination : Rigorous degassing of solvents improves reproducibility .

- Substrate ratios : A 1:1.2 molar ratio of boronic ester to aryl halide minimizes side reactions .

Q. How can computational modeling predict reactivity in novel reactions?

- DFT calculations : Simulate the boron center’s Lewis acidity and transition states for cross-coupling. The pyrrolidinomethyl group’s electron-donating nature reduces boron’s electrophilicity, potentially slowing transmetallation .

- Docking studies : Predict interactions in bioconjugation applications (e.g., binding to diol-containing biomolecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.